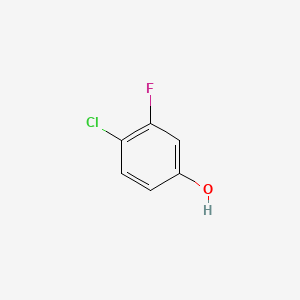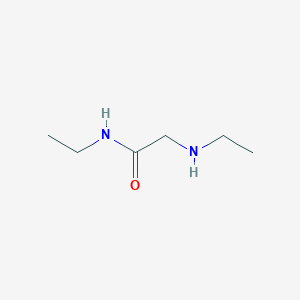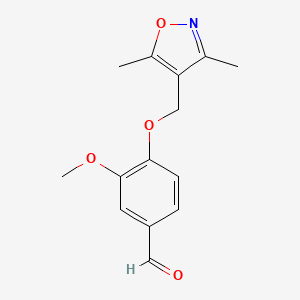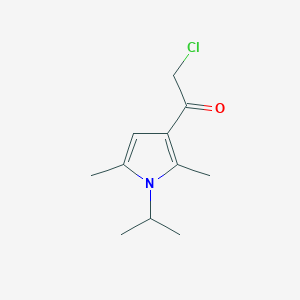
4-Chlor-3-fluorphenol
Übersicht
Beschreibung
4-Chloro-3-fluorophenol is an organic compound with the molecular formula C6H4ClFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 3 positions, respectively . This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluorophenol has several applications in scientific research:
Wirkmechanismus
Target of Action
Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .
Mode of Action
4-Chloro-3-fluorophenol is a phenolic compound that can undergo hydroxylation at both ortho positions to yield different products . This suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
It was used in the synthesis of 4-chloro-3-fluoro catechol , indicating that it may be involved in the metabolic pathways of phenolic compounds .
Pharmacokinetics
It is known to be soluble in chloroform , suggesting that it may be well-absorbed in the body due to its lipophilic nature. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Phenolic compounds are generally known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s possible that 4-Chloro-3-fluorophenol may have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluorophenol. For instance, it is known to be a toxic substance that can cause irritation to the skin, eyes, and respiratory system . Therefore, appropriate protective measures should be taken when handling this compound. It should be stored in a cool, dry place away from sources of ignition . Furthermore, its disposal should comply with local regulations to avoid environmental impact .
Biochemische Analyse
Biochemical Properties
4-Chloro-3-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is hydroxylated at both ortho positions to yield different products . This compound has been used in the synthesis of 4-chloro-3-fluoro catechol, indicating its involvement in complex biochemical pathways . The interactions of 4-Chloro-3-fluorophenol with enzymes such as phenol hydroxylase are crucial for its metabolic processing .
Cellular Effects
The effects of 4-Chloro-3-fluorophenol on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, prolonged or repeated exposure to 4-Chloro-3-fluorophenol can cause damage to the eyes and respiratory system . Additionally, it has been observed to cause skin and eye irritation, highlighting its potential impact on cellular health .
Molecular Mechanism
At the molecular level, 4-Chloro-3-fluorophenol exerts its effects through various mechanisms. It is hydroxylated to yield different products, which can then participate in further biochemical reactions . The compound’s interactions with enzymes such as phenol hydroxylase lead to the production of fluorocatechol, which is a key intermediate in its metabolic pathway . These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-fluorophenol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that prolonged exposure to 4-Chloro-3-fluorophenol can lead to severe tissue damage . Additionally, the compound’s stability in various solvents and its degradation products can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-fluorophenol vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause toxic effects such as skin and eye irritation . Studies have shown that the compound’s impact on cellular and tissue health is dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
4-Chloro-3-fluorophenol is involved in metabolic pathways that include the catechol pathway. In this pathway, the compound is first catalyzed by phenol hydroxylase to produce fluorocatechol . This intermediate is then further metabolized, leading to the production of various metabolites. The interactions of 4-Chloro-3-fluorophenol with enzymes and cofactors in these pathways are crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 4-Chloro-3-fluorophenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform facilitates its distribution within cells . Additionally, its interactions with specific transporters can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
4-Chloro-3-fluorophenol’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound’s ability to interact with specific targeting signals and undergo post-translational modifications can direct it to specific compartments or organelles within the cell . These interactions can influence its activity and function at the subcellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorophenol can be synthesized through several methods. One common method involves the halogenation of phenol derivatives. For instance, the chlorination and fluorination of phenol can be carried out using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-fluorophenol often involves the use of advanced catalytic processes to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is one such method, where boronic acids are used as reagents to introduce the halogen atoms onto the phenol ring .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under oxidative conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorophenol: Similar structure but with chlorine and fluorine atoms at different positions.
4-Fluorophenol: Lacks the chlorine atom, making it less reactive in certain reactions.
4-Chlorophenol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
4-Chloro-3-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
4-chloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYAEBESNFTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369148 | |
| Record name | 4-Chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-60-7 | |
| Record name | 4-Chloro-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-3-fluorophenol particularly interesting for studying reductive dechlorination?
A1: 4-chloro-3-fluorophenol serves as a valuable probe for investigating reductive dechlorination processes in environmental microbiology. Research has shown that a sulfate-reducing consortium could utilize 4-chlorophenol as its sole energy and carbon source. [] The presence of the fluorine atom allows researchers to track the dechlorination process more precisely. Studies demonstrated that this consortium could remove the chlorine atom from both 4-chloro-2-fluorophenol and 4-chloro-3-fluorophenol, yielding 2-fluorophenol and 3-fluorophenol, respectively. [] The inability of the consortium to further degrade these fluorophenols confirms that reductive dechlorination is the initial step in 4-chlorophenol degradation by this microbial community. []
Q2: How do the structural properties of 4-chloro-3-fluorophenol influence its spectroscopic behavior?
A2: The vibrational spectra of 4-chloro-3-fluorophenol, particularly in its excited S1 and cationic ground D0 states, are significantly affected by the relative positions of the chlorine and fluorine substituents. [] The presence of these two halogens, with their differing electronegativities and masses, leads to distinct vibrational modes that can be detected through spectroscopic techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation. [] Research has identified that the most prominent vibrations in 4-chloro-3-fluorophenol arise from in-plane ring deformation and substituent-sensitive motions. [] Moreover, the study found that the specific vibrational frequencies observed for different rotamers and isotopologues of 4-chloro-3-fluorophenol are directly linked to the nature, location, and orientation of the chlorine and fluorine atoms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)

